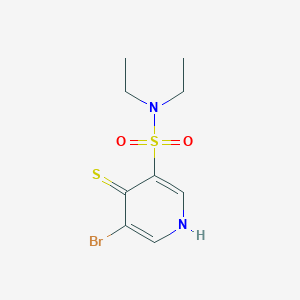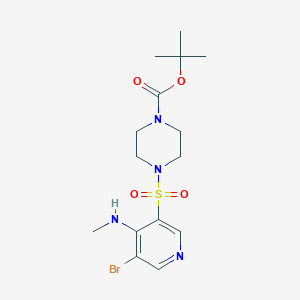![molecular formula C7H11NNa3O6+3 B11816656 trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)
trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid typically involves the reaction of chloroacetic acid with ammonia, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure and properties.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications. For example, oxidation can lead to the formation of nitrilotriacetic acid derivatives with different metal-binding capabilities .
Aplicaciones Científicas De Investigación
Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry to control metal ion concentrations.
Biology: Employed in biological research to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in medical treatments involving metal ion regulation.
Industry: Utilized in water treatment, cleaning products, and other industrial applications where metal ion control is crucial
Mecanismo De Acción
The mechanism by which trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid exerts its effects involves its ability to bind metal ions through its carboxylate groups. This binding forms stable complexes with metal ions, preventing them from participating in unwanted reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion chelation and stabilization .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and other aminopolycarboxylic acids.
Comparison
Compared to these similar compounds, trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has unique properties, such as its specific metal-binding capabilities and stability under various conditions. Its structure allows for selective binding of certain metal ions, making it particularly useful in applications where precise metal ion control is required .
Propiedades
Fórmula molecular |
C7H11NNa3O6+3 |
|---|---|
Peso molecular |
274.13 g/mol |
Nombre IUPAC |
trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/t4-;;;/m0.../s1 |
Clave InChI |
OHOTVSOGTVKXEL-WJXVXWFNSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11816591.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)

![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)
![rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate](/img/structure/B11816609.png)


![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)
![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)
